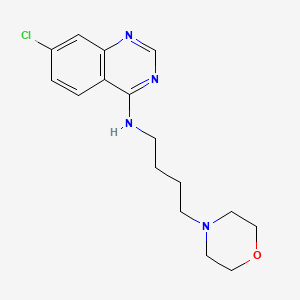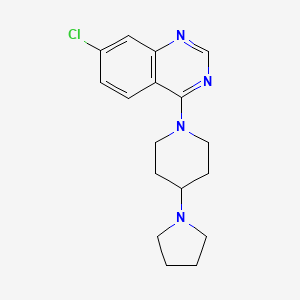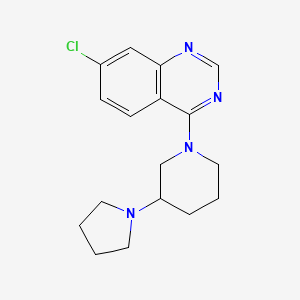![molecular formula C14H15N5S B7635555 4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B7635555.png)
4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a particular protein kinase, and it has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine involves the inhibition of a particular protein kinase called PAK4. PAK4 is involved in various cellular processes such as cell proliferation, migration, and survival. Inhibition of PAK4 by this compound leads to the suppression of these cellular processes, which ultimately results in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of inflammatory cytokines by inhibiting the NF-κB pathway. Additionally, it has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine in lab experiments is its potency and specificity towards PAK4. It has also shown promising results in various in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experimental settings.
Orientations Futures
There are various future directions for the study of 4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine. One of the potential directions is the study of its efficacy in combination with other anti-cancer drugs. Another potential direction is the study of its efficacy in different cancer types. Additionally, further studies can be conducted to investigate its potential use in the treatment of other diseases such as inflammatory disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine is a promising compound that has shown significant potential in various scientific research applications. Its potency and specificity towards PAK4 make it a valuable tool for the study of various cellular processes. Further studies are needed to fully understand its potential in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine involves a multi-step process. The first step involves the condensation of 4-methylpyrazole-1-carboxylic acid with 4-methyl-1,3-thiazole-5-carbaldehyde in the presence of a suitable catalyst. The resulting intermediate is then treated with pyridine-3-amine to give the final product. The purity and yield of the product can be improved by various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine has shown promising results in various scientific research applications. It is a potent inhibitor of a particular protein kinase, and it has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines.
Propriétés
IUPAC Name |
4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-10-5-18-19(8-10)13-3-4-15-6-12(13)16-7-14-11(2)17-9-20-14/h3-6,8-9,16H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZGLBSRVWLQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=NC=C2)NCC3=C(N=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7635475.png)
![N-cyclopropyl-1-[2-(3-fluorophenoxy)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635478.png)


![3-(carbamoylamino)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635518.png)
![N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide](/img/structure/B7635519.png)

![4-chloro-2-fluoro-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7635540.png)



![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B7635550.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635562.png)